5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to the inhibition of certain biochemical pathways . This inhibition could result in the observed anti-inflammatory and analgesic effects .
Biochemical Pathways
Related compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition could affect various downstream effects, potentially leading to the observed anti-inflammatory and analgesic effects .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have anti-inflammatory and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. This reaction forms the benzothiazole ring through a cyclization process.
Introduction of Chlorine and Methyl Groups: The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with thiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thionyl chloride, methyl iodide, dimethyl sulfate, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.
Benzothiazole-2-carboxamides: These derivatives have a carboxamide group at the 2-position of the benzothiazole ring.
Thiophene-2-carboxamides: These compounds have a carboxamide group at the 2-position of the thiophene ring.
Uniqueness
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAHQROZXOORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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